molecular formula C18H14BrN3O5S2 B2659509 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate CAS No. 896018-56-7

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate

Cat. No. B2659509
CAS RN: 896018-56-7
M. Wt: 496.35
InChI Key: ZFVYIATVOZIAQY-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate is a useful research compound. Its molecular formula is C18H14BrN3O5S2 and its molecular weight is 496.35. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Research on thiadiazole derivatives has shown promising antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial efficacy at non-cytotoxic concentrations, suggesting potential applications in developing new antibacterial agents (Palkar et al., 2017).

Anticancer Potential

Thiazolyl-pyrazole derivatives have been investigated for their anticancer properties, showing promising binding affinities against the epidermal growth factor receptor kinase (EGFR). Some compounds displayed activities close to standard drugs in human liver carcinoma cell lines, indicating their potential as novel anticancer agents (Sayed et al., 2019).

Fungicidal Activity

Compounds with thiadiazole structures have also been studied for their fungicidal activity against pathogens like Rhizoctonia solani, a major cause of rice sheath blight. These findings suggest their potential use in agricultural applications to protect crops from fungal diseases (Chen et al., 2000).

Photosynthetic Electron Transport Inhibition

Pyrazole derivatives have been identified as inhibitors of photosynthetic electron transport, offering a new avenue for the development of herbicides. Their inhibitory action, comparable to commercial herbicides, underscores their potential in agricultural chemistry (Vicentini et al., 2005).

properties

IUPAC Name

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-bromobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrN3O5S2/c1-2-15(24)20-17-21-22-18(29-17)28-9-12-7-13(23)14(8-26-12)27-16(25)10-4-3-5-11(19)6-10/h3-8H,2,9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVYIATVOZIAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-bromobenzoate

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